molecular formula C20H23N3O4 B2980340 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone CAS No. 1171148-35-8

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone

Cat. No. B2980340
CAS RN: 1171148-35-8
M. Wt: 369.421
InChI Key: KTEMWKIOFIKGCQ-UHFFFAOYSA-N
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Description

The compound “(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a cyclopentyl methanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved information .

Scientific Research Applications

Anticancer Research

The benzo[d][1,3]dioxol-5-yl moiety is known to possess anticancer properties. Compounds with this structure have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2 . The presence of the 1,3,4-oxadiazol ring in the compound could enhance these properties, making it a candidate for developing new anticancer agents.

Selectivity Between Cancer and Normal Cells

The design of anticancer drugs often aims for selectivity to minimize damage to normal cells. Compounds similar to the one have shown good selectivity, with IC50 values indicating a higher toxicity to cancer cells compared to normal cells . This suggests potential for the compound to be used in targeted cancer therapy research.

Inhibition of Cancer Cell Growth

The benzo[d][1,3]dioxol-5-yl group has been incorporated into molecules that demonstrated potent growth inhibition properties, with low IC50 values against human cancer cell lines . This indicates that the compound could be researched for its efficacy in inhibiting tumor growth.

Synthesis of Novel Compounds

The compound’s structure allows for the possibility of creating novel molecules with potential therapeutic applications. For instance, benzo[d][1,3]dioxole substituted organo selenium compounds have been synthesized, which could lead to the development of new drugs .

Chemical Synthesis and Drug Design

The benzo[d][1,3]dioxol-5-yl moiety is a valuable component in chemical synthesis and drug design. It can be used to synthesize a wide range of compounds with varied biological activities, which can then be screened for potential as new drugs .

Mechanism of Action

The mechanism of action of this compound is not clear from the retrieved information. It’s possible that the compound could have biological activity given the presence of the benzo[d][1,3]dioxol-5-yl and piperidin-1-yl groups, which are found in many bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved information . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The potential applications or future directions for this compound are not clear from the retrieved information. Given its complex structure and the presence of several functional groups that are common in pharmaceuticals and other bioactive compounds, it’s possible that it could have interesting biological activities that could be explored in future research .

properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-20(13-4-1-2-5-13)23-9-3-6-15(11-23)19-22-21-18(27-19)14-7-8-16-17(10-14)26-12-25-16/h7-8,10,13,15H,1-6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMWKIOFIKGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone

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